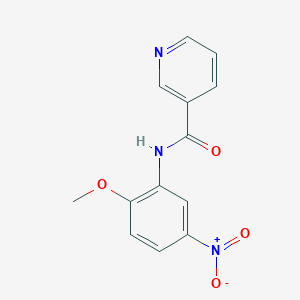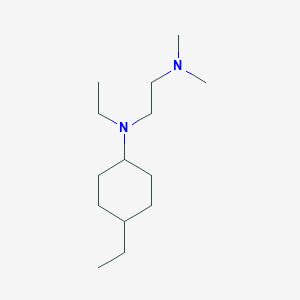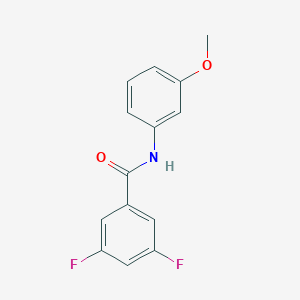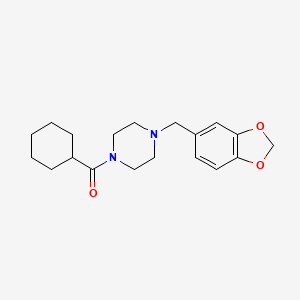
N-(2-methoxy-5-nitrophenyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-5-nitrophenyl)nicotinamide, commonly known as MNPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of nicotinamide derivatives and is known for its unique properties, including its ability to act as an inhibitor of certain enzymes.
Wissenschaftliche Forschungsanwendungen
MNPN has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. MNPN has been shown to inhibit the activity of certain enzymes, including nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the regulation of cellular metabolism and energy production. This inhibition of NAMPT activity has been shown to have potential therapeutic applications in the treatment of cancer and other metabolic disorders.
Wirkmechanismus
The mechanism of action of MNPN involves the inhibition of NAMPT activity, which leads to a decrease in the production of nicotinamide adenine dinucleotide (NAD+). NAD+ is an essential cofactor involved in various metabolic pathways, including energy production and DNA repair. The decrease in NAD+ levels due to MNPN inhibition can lead to the activation of certain cellular signaling pathways, including the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy homeostasis.
Biochemical and Physiological Effects:
The inhibition of NAMPT activity by MNPN has been shown to have various biochemical and physiological effects. MNPN treatment has been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting its potential use as an anticancer agent. MNPN treatment has also been shown to increase insulin sensitivity and glucose uptake in adipocytes, suggesting its potential use in the treatment of metabolic disorders such as type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
MNPN has several advantages for use in lab experiments, including its ability to selectively inhibit NAMPT activity and its potential therapeutic applications in cancer and metabolic disorders. However, MNPN has certain limitations, including its complex synthesis method and potential toxicity at high concentrations.
Zukünftige Richtungen
For research on MNPN include further investigation of its potential therapeutic applications in cancer and metabolic disorders, as well as the development of more efficient synthesis methods and the identification of potential side effects and toxicity. Additionally, the use of MNPN in combination with other therapeutic agents should be explored to determine its potential synergistic effects.
Conclusion:
In conclusion, MNPN is a promising compound with potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Its ability to selectively inhibit NAMPT activity and induce apoptosis in cancer cells makes it a potential anticancer agent, while its ability to increase insulin sensitivity and glucose uptake in adipocytes makes it a potential treatment for metabolic disorders. Further research is needed to fully understand the potential applications and limitations of MNPN.
Synthesemethoden
MNPN can be synthesized through a multistep process involving the reaction of a nicotinamide derivative with a nitrophenyl group. The synthesis method involves the use of various chemical reagents and solvents and requires careful monitoring of reaction conditions to achieve high yields and purity. The synthesis of MNPN is a complex process and requires expertise in organic chemistry.
Eigenschaften
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c1-20-12-5-4-10(16(18)19)7-11(12)15-13(17)9-3-2-6-14-8-9/h2-8H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBAAUALRYLMGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203485 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-methoxy-5-nitrophenyl)pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5698406.png)


![5-oxo-3-phenoxy-5H-anthra[1,9-cd]isoxazol-6-yl benzoate](/img/structure/B5698452.png)
![4-[3-(trifluoromethyl)benzyl]thiomorpholine](/img/structure/B5698457.png)


![5,7-diisopropyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5698471.png)

![2-(2-fluorophenyl)-N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]acetamide](/img/structure/B5698478.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N'-phenylthiourea](/img/structure/B5698484.png)

![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B5698501.png)
![N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B5698509.png)